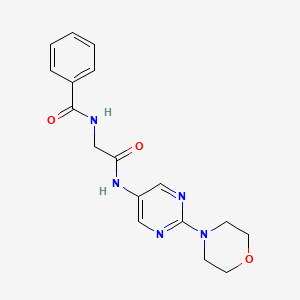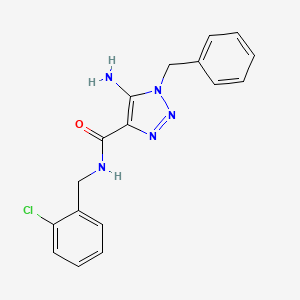![molecular formula C15H14ClNO5S B2559470 2-[4-(N-methyl4-chlorobenzenesulfonamido)phenoxy]acetic acid CAS No. 380342-61-0](/img/structure/B2559470.png)
2-[4-(N-methyl4-chlorobenzenesulfonamido)phenoxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(N-methyl4-chlorobenzenesulfonamido)phenoxy]acetic acid is a chemical compound with the molecular formula C15H14ClNO5S and a molecular weight of 355.79 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-[4-(N-methyl4-chlorobenzenesulfonamido)phenoxy]acetic acid consists of 15 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 5 oxygen atoms, and 1 sulfur atom .Applications De Recherche Scientifique
Herbicide Degradation and Environmental Impact
Research on the degradation of phenoxy herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), a relative of 2-[4-(N-methyl4-chlorobenzenesulfonamido)phenoxy]acetic acid, highlights the environmental persistence and potential toxic impacts of these chemicals. Studies have explored the mechanisms of herbicide degradation by ozonation, revealing that intermediate products mainly include aromatic compounds and organic acids, indicating significant mineralization during degradation processes. This underscores the potential for environmental remediation techniques to mitigate the impacts of such herbicides (Wang Da-hui, 2007).
Biological Degradation Approaches
The role of biological agents, particularly bacteria and fungi, in degrading 2,4-dichlorophenoxyacetic acid (2,4-D) has been extensively studied. These organisms offer an effective means for removing harmful compounds from the environment. Specifically, white-rot basidiomycetes have been identified as potent bioconversion agents, capable of breaking down 2,4-D and its primary degradation product, 2,4-dichlorophenol (2,4-DCP), thus presenting a viable option for bioremediation (M. P. Serbent et al., 2019).
Atmospheric Degradation Pathways
The atmospheric oxidation of chlorinated aromatic herbicides, including those similar to 2-[4-(N-methyl4-chlorobenzenesulfonamido)phenoxy]acetic acid, has been examined to understand their environmental fate. Research utilizing oxidative flow reactors coupled with mass spectrometry has elucidated the oxidation pathways of such herbicides, identifying the formation of potentially toxic oxidation products. This highlights the complex interactions between herbicides and environmental factors, which can influence their persistence and toxicity (T. Murschell & D. Farmer, 2018).
Analytical Techniques for Herbicide Detection
Advanced analytical methods, such as coupling molecular imprinted polymer nanoparticles with high-performance liquid chromatography, have been developed for the sensitive and selective determination of chlorophenoxy acetic acids in complex matrices. These techniques enable the accurate monitoring of herbicide levels in environmental and biological samples, facilitating the assessment of exposure risks and the effectiveness of degradation processes (F. Omidi et al., 2014).
Propriétés
IUPAC Name |
2-[4-[(4-chlorophenyl)sulfonyl-methylamino]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO5S/c1-17(23(20,21)14-8-2-11(16)3-9-14)12-4-6-13(7-5-12)22-10-15(18)19/h2-9H,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REBVMMKOFAYOID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)OCC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(N-methyl4-chlorobenzenesulfonamido)phenoxy]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2559387.png)
![N-([2,2'-bifuran]-5-ylmethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2559389.png)


![N-(2,5-dimethoxyphenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2559398.png)
![4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]-N-(2-methylphenyl)piperidine-1-carboxamide](/img/structure/B2559399.png)
![5-[(2-Fluorophenyl)methyl]-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2559400.png)
![2-methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2559402.png)
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide](/img/structure/B2559403.png)
![N-(2,5-Dimethyl-phenyl)-2-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide](/img/structure/B2559404.png)

![3-[(4-chlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine](/img/structure/B2559408.png)
![6-ethoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2559409.png)
